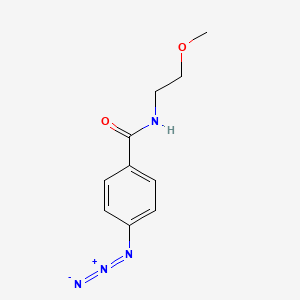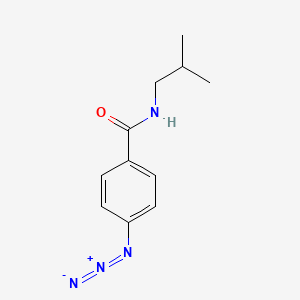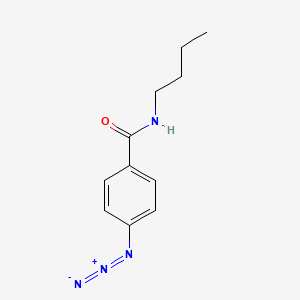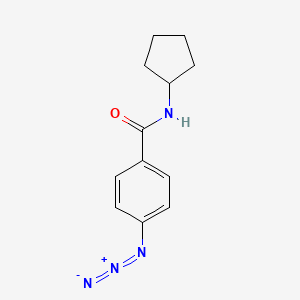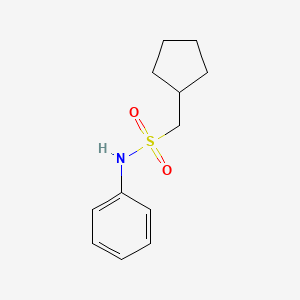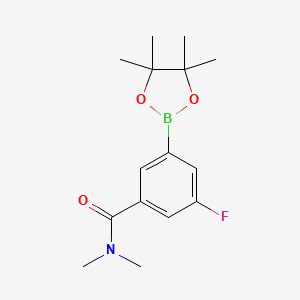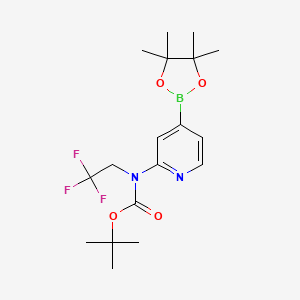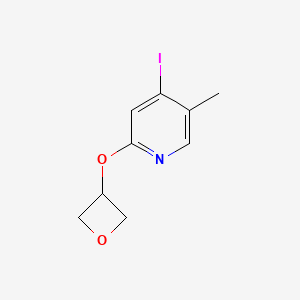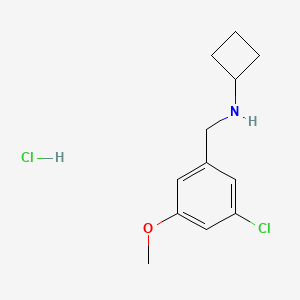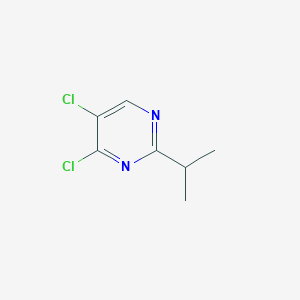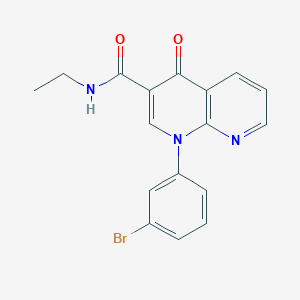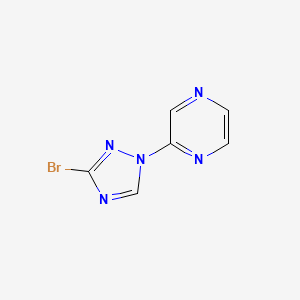
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The compound’s molecular formula is C6H4BrN5, and it has a molecular weight of 226.03 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-amino-3,5-dibromopyrazine with sodium nitrite in aqueous acetic acid, followed by the treatment with a functionalized azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry and the use of readily available starting materials suggest that the process can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
Applications De Recherche Scientifique
2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can form non-covalent interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde
- 1,2,3-Triazole and 1,2,4-Triazole Derivatives
Uniqueness
What sets 2-(3-Bromo-1, 2,4-triazol-1-yl)pyrazine apart from similar compounds is its unique combination of a pyrazine ring and a triazole ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .
Propriétés
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-6-10-4-12(11-6)5-3-8-1-2-9-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNLSKOAHIFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

